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Compound of Interest

Compound Name: cycloocta-1,5-diene

Cat. No.: B8815838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic structure of cycloocta-1,5-diene
(COD), a versatile cyclic diene utilized as a ligand in organometallic chemistry and as a

precursor in organic synthesis. Understanding its electronic properties is crucial for predicting

its reactivity, designing novel catalysts, and developing new synthetic methodologies. This

document summarizes key quantitative data, details relevant experimental protocols, and

provides visualizations to elucidate the complex interplay of its molecular orbitals and

conformational dynamics.

Data Presentation
The electronic structure of cycloocta-1,5-diene is characterized by the interaction of its σ

framework and π systems. These interactions have been probed by various experimental and

theoretical methods, yielding valuable quantitative data.

Ionization Energies
Photoelectron spectroscopy provides direct insight into the energies of occupied molecular

orbitals. The ionization energies for (Z,Z)-cycloocta-1,5-diene are presented in Table 1. These

values correspond to the energy required to remove an electron from a specific molecular

orbital.
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Ionization Energy (eV) Method Reference

8.81 Photoelectron Spectroscopy [1]

9.45 Photoelectron Spectroscopy [1]

10.9 Photoelectron Spectroscopy [1]

Table 1: Ionization Energies of (Z,Z)-Cycloocta-1,5-diene. This table summarizes the

experimentally determined ionization energies, which are crucial for understanding the

molecule's electronic and chemical properties.[1]

Molecular Geometry
The geometric parameters of cycloocta-1,5-diene, such as bond lengths and angles, have

been determined by gas-phase electron diffraction and computational methods. These

parameters are fundamental to understanding the molecule's shape and steric properties.

While a comprehensive, experimentally verified table for all parameters is not readily available

in the literature, Table 2 provides a template of the key parameters that are typically

determined.
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Parameter Value (Å or °) Method

C=C Bond Length Value
Gas-Phase Electron Diffraction

/ DFT

C-C Bond Length Value
Gas-Phase Electron Diffraction

/ DFT

C-H Bond Length Value
Gas-Phase Electron Diffraction

/ DFT

C=C-C Bond Angle Value
Gas-Phase Electron Diffraction

/ DFT

C-C-C Bond Angle Value
Gas-Phase Electron Diffraction

/ DFT

H-C-H Bond Angle Value
Gas-Phase Electron Diffraction

/ DFT

Dihedral Angle (C-C=C-C) Value
Gas-Phase Electron Diffraction

/ DFT

Table 2: Key Geometric Parameters of (Z,Z)-Cycloocta-1,5-diene. This table outlines the

essential bond lengths and angles that define the molecule's three-dimensional structure. The

values are typically obtained from experimental techniques like gas-phase electron diffraction

or theoretical calculations.

Molecular Orbital Energies (Theoretical)
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the

full electronic structure of molecules, including the energies of all molecular orbitals. Table 3

presents a template for the molecular orbital energies of (Z,Z)-cycloocta-1,5-diene, which can

be obtained from such calculations. The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the

molecule's reactivity in many chemical reactions.
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Molecular Orbital Energy (eV) Symmetry

LUMO+1 Value Symmetry Label

LUMO Value Symmetry Label

HOMO Value Symmetry Label

HOMO-1 Value Symmetry Label

HOMO-2 Value Symmetry Label

Table 3: Theoretical Molecular Orbital Energies of (Z,Z)-Cycloocta-1,5-diene. This table

provides a template for the energies of the frontier molecular orbitals, which are critical for

predicting chemical reactivity and understanding electronic transitions.

Experimental Protocols
The determination of the electronic structure of cycloocta-1,5-diene relies on a combination of

spectroscopic and computational techniques. The following sections outline the methodologies

for the key experiments.

Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a direct method for measuring the ionization energies of a

molecule.

Methodology:

Sample Preparation: A gaseous sample of cycloocta-1,5-diene is introduced into a high-

vacuum chamber.

Ionization: The sample is irradiated with a monochromatic source of high-energy photons,

typically from a helium discharge lamp (He(I) at 21.22 eV).

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured

using an electron energy analyzer.
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Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE,

where hν is the energy of the incident photons and KE is the kinetic energy of the ejected

electrons. The resulting spectrum consists of bands corresponding to the different molecular

orbitals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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